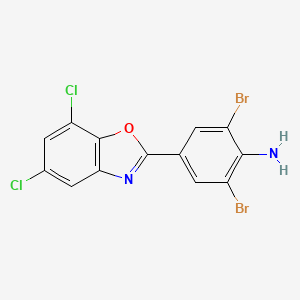
2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features both bromine and chlorine substituents on an aniline and benzoxazole framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multiple steps:
Bromination: The starting material, often a substituted aniline, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.
Formation of Benzoxazole: The intermediate product is then reacted with appropriate reagents to form the benzoxazole ring. This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines and benzoxazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-chloroaniline: Similar structure but lacks the benzoxazole ring.
2,6-Dibromoaniline: Lacks both the benzoxazole ring and chlorine substituents.
4-Chloro-2,6-dibromoaniline: Similar but with different substitution pattern.
Uniqueness
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is unique due to the combination of bromine and chlorine substituents on both the aniline and benzoxazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H6Br2Cl2N2O |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-1-5(2-8(15)11(7)18)13-19-10-4-6(16)3-9(17)12(10)20-13/h1-4H,18H2 |
Clé InChI |
ZLYNSKNUVOPBQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)Br)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
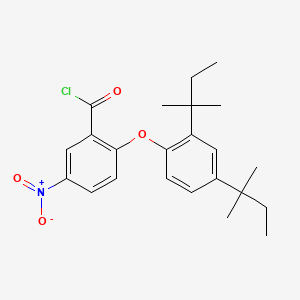
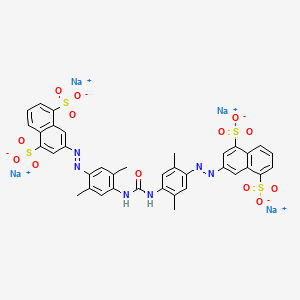
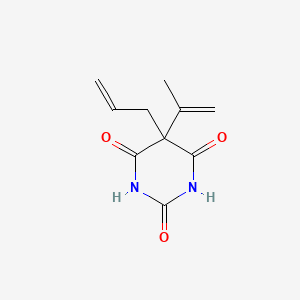
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
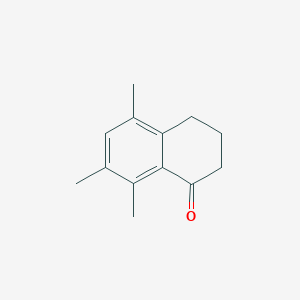

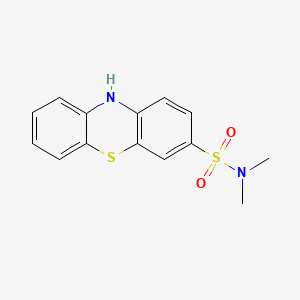
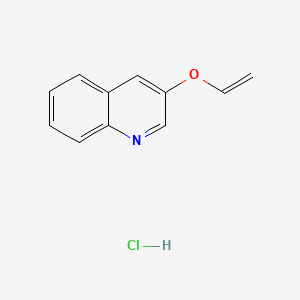
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
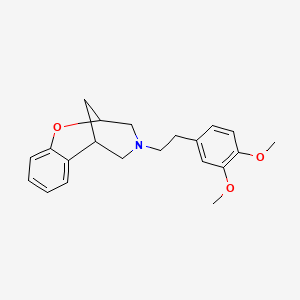

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
